molecular formula C10H13NO2 B12699096 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)- CAS No. 126071-07-6

4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)-

Katalognummer: B12699096
CAS-Nummer: 126071-07-6
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: PSYSVHFNMJIPHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)- is a derivative of 3-hydroxypyridin-4-ones This compound is part of a class of heterocyclic compounds containing a six-membered ring with one nitrogen atom

Vorbereitungsmethoden

The synthesis of 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)- involves several steps. One common method is the introduction of functional groups to the pyridinone ring to achieve the desired structure. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It may be used in the development of pharmaceuticals for treating various medical conditions.

    Industry: It can be used in the production of materials with specific properties.

Wirkmechanismus

The mechanism of action of 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects.

Vergleich Mit ähnlichen Verbindungen

4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)- can be compared to other similar compounds, such as:

    3-Hydroxypyridin-4-one: A parent compound with similar structural features.

    Fluorinated derivatives of 3-hydroxypyridin-4-ones:

The uniqueness of 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

126071-07-6

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

2-ethyl-3-hydroxy-1-prop-2-enylpyridin-4-one

InChI

InChI=1S/C10H13NO2/c1-3-6-11-7-5-9(12)10(13)8(11)4-2/h3,5,7,13H,1,4,6H2,2H3

InChI-Schlüssel

PSYSVHFNMJIPHS-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=O)C=CN1CC=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.